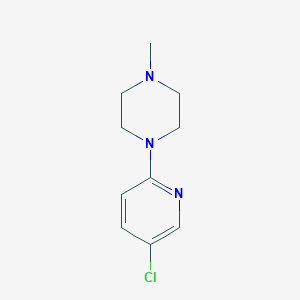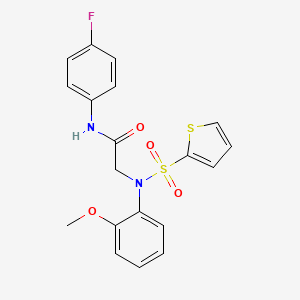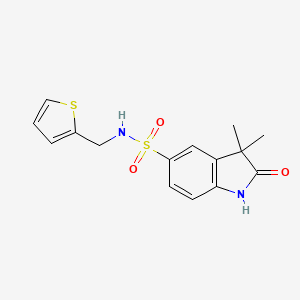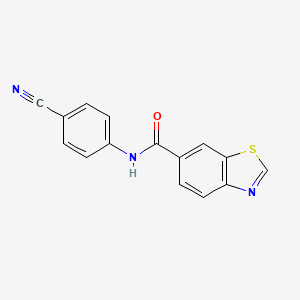
1-(5-Chloropyridin-2-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyridin-2-yl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and is also known as CPP or CPPene. CPP has been studied for its ability to modulate the activity of various receptors in the brain, leading to its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression.
Mécanisme D'action
CPP acts as an agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This leads to a decrease in the activity of the dopaminergic system and an increase in the activity of the serotonergic system. This modulation of neurotransmitter activity has been shown to lead to a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. Studies have shown that CPP can increase the release of serotonin in the brain, leading to an increase in mood and a reduction in anxiety. CPP has also been shown to decrease the activity of the dopaminergic system, leading to a reduction in symptoms associated with schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP is its ability to modulate the activity of various receptors in the brain, leading to its potential use in the treatment of neurological disorders. However, one limitation of CPP is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of CPP.
Orientations Futures
There are several future directions for the research of CPP. One direction is the development of more potent and selective CPP derivatives that can target specific receptors in the brain. Another direction is the investigation of the potential use of CPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of CPP in humans.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 4-methylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol and can be optimized for yield and purity.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that CPP can modulate the activity of various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This modulation can lead to a reduction in symptoms associated with these disorders.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVURYGYPHIBKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)



![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)


![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)